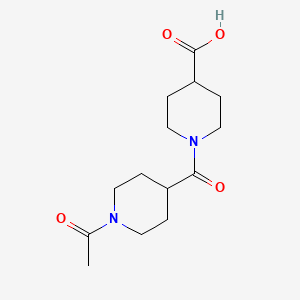
(±)-Thermopsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-Thermopsine is a naturally occurring alkaloid found in various species of the Thermopsis plant This compound is known for its unique chemical structure and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Thermopsine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Catalysts and reagents: Specific catalysts and reagents are employed to enhance the efficiency of the synthesis.
Purification and isolation: Advanced purification techniques such as crystallization and distillation are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: (±)-Thermopsine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(±)-Thermopsine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-Thermopsine involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: Interact with various receptors in the body, influencing cellular signaling and function.
Modulate enzyme activity: Affect the activity of enzymes involved in metabolic processes.
Alter gene expression: Influence the expression of genes related to inflammation, pain, and microbial resistance.
Comparación Con Compuestos Similares
(±)-Thermopsine can be compared to other similar alkaloids, such as:
Thermopsine: A structurally related compound with similar biological activities.
Sophocarpine: Another alkaloid with comparable pharmacological properties.
Matrine: Known for its anti-inflammatory and antimicrobial effects.
Uniqueness: What sets this compound apart is its unique chemical structure and the specific pathways it influences, making it a valuable compound for further research and development.
Propiedades
Número CAS |
890936-69-3 |
|---|---|
Fórmula molecular |
C₁₅H₂₀N₂O |
Peso molecular |
244.33 |
Sinónimos |
(7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1’,2’-e][1,5]diazocin-11-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)



